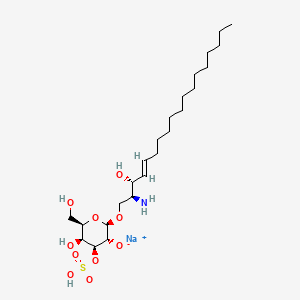
Psychosine-3'-sulfate ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psychosine-3'-sulfate ester is a bioactive chemical.
科学的研究の応用
Biochemical Properties
Psychosine-3'-sulfate ester is a derivative of psychosine, a toxic metabolite associated with certain lysosomal storage disorders such as Krabbe disease and metachromatic leukodystrophy. The compound is known to accumulate in the nervous system due to enzyme deficiencies, leading to neurodegeneration. Understanding its biochemical properties is crucial for developing targeted therapies.
Role in Lysosomal Storage Diseases
Psychosine accumulation is a hallmark of Krabbe disease, where it disrupts myelin formation and neuronal function. Recent studies have focused on substrate reduction therapy (SRT) as a potential treatment strategy. For example, a study demonstrated that the small molecule inhibitor S202 effectively reduced psychosine levels in mouse models of Krabbe disease, leading to improved neurological outcomes and increased lifespan . This highlights the therapeutic potential of targeting psychosine metabolism.
Substrate Reduction Therapy
- Mechanism : SRT aims to decrease the production of toxic metabolites like psychosine by inhibiting the enzymes responsible for their synthesis.
- Case Study : In a mouse model for Krabbe disease, treatment with S202 resulted in a dose-dependent reduction of psychosine levels in both central and peripheral nervous systems . This approach not only alleviates symptoms but also addresses the underlying metabolic dysfunction.
Neuroprotective Strategies
Research has indicated that reducing psychosine levels may protect against neurodegeneration. Compounds that lower psychosine concentrations could potentially mitigate the progression of related neurodegenerative diseases.
Analytical Techniques for this compound
To study this compound and its effects, various analytical techniques are employed:
- Mass Spectrometry : Used for quantifying psychosine levels in biological samples.
- Nuclear Magnetic Resonance (NMR) : Helps elucidate the structural characteristics of psychosine derivatives.
- High-Performance Liquid Chromatography (HPLC) : Effective for separating and analyzing different lipid species, including psychosine.
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms by which this compound contributes to disease pathology and to explore novel therapeutic avenues:
- Gene Therapy : Investigating gene-editing technologies to correct enzyme deficiencies associated with psychosine metabolism.
- Combination Therapies : Evaluating the efficacy of combining substrate reduction therapies with other treatment modalities to enhance outcomes for patients with lysosomal storage diseases.
Data Summary Table
特性
CAS番号 |
70005-46-8 |
|---|---|
分子式 |
C24H46NNaO10S |
分子量 |
563.7 g/mol |
IUPAC名 |
sodium;(2R,3R,4R,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-5-hydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-3-olate |
InChI |
InChI=1S/C24H46NO10S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-33-24-22(29)23(35-36(30,31)32)21(28)20(16-26)34-24;/h14-15,18-24,26-28H,2-13,16-17,25H2,1H3,(H,30,31,32);/q-1;+1/b15-14+;/t18-,19+,20+,21-,22+,23-,24+;/m0./s1 |
InChIキー |
YNZCBVKPSQVVAL-BIFWVYATSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+] |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+] |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)[O-])N)O.[Na+] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
lysosulfatide psychosine-3'-sulfate este |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















